exopolysaccharide, Pseudomonas

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Exopolysaccharides (EPS) are a diverse group of biopolymers produced by various microorganisms. Pseudomonas is a genus of Gram-negative bacteria that are known to produce EPS with a wide range of applications. The EPS produced by Pseudomonas are of particular interest due to their unique physicochemical properties and potential applications in various fields such as biotechnology, food, and pharmaceutical industries.

Mecanismo De Acción

The mechanism of action of exopolysaccharide, Pseudomonas produced by Pseudomonas is complex and varies depending on the specific exopolysaccharide, Pseudomonas structure and the target organism. exopolysaccharide, Pseudomonas have been shown to interact with various cell surface receptors and signaling pathways, leading to a wide range of biological effects such as modulation of immune responses, inhibition of bacterial adhesion, and promotion of wound healing.

Efectos Bioquímicos Y Fisiológicos

Exopolysaccharide, Pseudomonas produced by Pseudomonas have been shown to possess a wide range of biochemical and physiological effects. They have been shown to modulate the activity of various enzymes and signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. exopolysaccharide, Pseudomonas have also been shown to interact with various extracellular matrix proteins and promote cell adhesion and migration.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Exopolysaccharide, Pseudomonas produced by Pseudomonas have several advantages and limitations for lab experiments. They are relatively easy to produce and purify, and their physicochemical properties can be easily modified by genetic engineering. However, exopolysaccharide, Pseudomonas production can be affected by various environmental factors such as temperature, pH, and nutrient availability, which can make reproducibility of experiments challenging.

Direcciones Futuras

The study of exopolysaccharide, Pseudomonas produced by Pseudomonas is a rapidly evolving field, and several future directions can be identified. One area of future research is the development of novel exopolysaccharide, Pseudomonas-based biomaterials for tissue engineering and regenerative medicine. Another area of future research is the identification of novel exopolysaccharide, Pseudomonas structures with unique biological activities and potential therapeutic applications. Additionally, the development of novel exopolysaccharide, Pseudomonas production and purification methods can further enhance the potential applications of exopolysaccharide, Pseudomonas produced by Pseudomonas.

Conclusion:

exopolysaccharide, Pseudomonas produced by Pseudomonas are a diverse group of biopolymers with a wide range of potential applications in various fields. The biosynthesis of exopolysaccharide, Pseudomonas by Pseudomonas is a complex process involving the activity of several enzymes and regulatory proteins. exopolysaccharide, Pseudomonas produced by Pseudomonas possess a wide range of biological activities and have been extensively studied for their potential applications in various fields. The study of exopolysaccharide, Pseudomonas produced by Pseudomonas is a rapidly evolving field, and several future directions can be identified for further research.

Métodos De Síntesis

The biosynthesis of exopolysaccharide, Pseudomonas by Pseudomonas involves the activity of several enzymes and regulatory proteins. The exopolysaccharide, Pseudomonas biosynthesis pathway is initiated by the transfer of sugar molecules from nucleotide sugars to the lipid carrier undecaprenyl phosphate. The undecaprenyl phosphate-linked sugar molecules are then transported across the cytoplasmic membrane by a flippase enzyme. The sugar molecules are then polymerized by glycosyltransferase enzymes to form the exopolysaccharide, Pseudomonas chains, which are then transported outside the cell by a dedicated secretion system.

Aplicaciones Científicas De Investigación

Exopolysaccharide, Pseudomonas produced by Pseudomonas have been extensively studied for their potential applications in various fields. They have been shown to possess a wide range of biological activities such as immunomodulatory, antitumor, and antimicrobial properties. exopolysaccharide, Pseudomonas produced by Pseudomonas have also been used as a natural flocculant in wastewater treatment and as a food additive to improve the texture and stability of food products.

Propiedades

Número CAS |

128531-82-8 |

|---|---|

Nombre del producto |

exopolysaccharide, Pseudomonas |

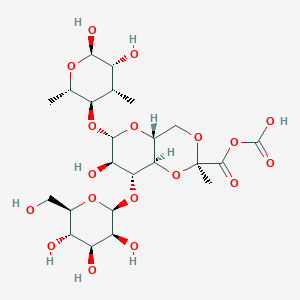

Fórmula molecular |

C23H36O18 |

Peso molecular |

600.5 g/mol |

Nombre IUPAC |

carboxy (2R,4aR,6R,7R,8R,8aR)-6-[(2S,3R,4S,5R,6R)-5,6-dihydroxy-2,4-dimethyloxan-3-yl]oxy-7-hydroxy-2-methyl-8-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-2-carboxylate |

InChI |

InChI=1S/C23H36O18/c1-6-10(25)18(30)35-7(2)15(6)38-20-14(29)17(39-19-13(28)12(27)11(26)8(4-24)36-19)16-9(37-20)5-34-23(3,41-16)21(31)40-22(32)33/h6-20,24-30H,4-5H2,1-3H3,(H,32,33)/t6-,7-,8+,9+,10+,11+,12-,13-,14+,15+,16+,17+,18+,19-,20-,23+/m0/s1 |

Clave InChI |

FOAPRBCMXZQJRS-FQEIHMINSA-N |

SMILES isomérico |

C[C@H]1[C@H]([C@@H](O[C@H]([C@@H]1O[C@H]2[C@@H]([C@H]([C@H]3[C@H](O2)CO[C@@](O3)(C)C(=O)OC(=O)O)O[C@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C)O)O |

SMILES |

CC1C(C(OC(C1OC2C(C(C3C(O2)COC(O3)(C)C(=O)OC(=O)O)OC4C(C(C(C(O4)CO)O)O)O)O)C)O)O |

SMILES canónico |

CC1C(C(OC(C1OC2C(C(C3C(O2)COC(O3)(C)C(=O)OC(=O)O)OC4C(C(C(C(O4)CO)O)O)O)O)C)O)O |

Otros números CAS |

128531-82-8 |

Sinónimos |

EPS I, Pseudomonas EPS I, Ralstonia epsi exopolysaccharide, Ralstonia exopolysaccharide, Pseudomonas exopolysaccharide, Pseudomonas aeruginosa exopolysaccharide, Pseudomonas marginalis PMEP Pseudomonas aeruginosa exopolysaccharide Pseudomonas marginalis exopolysaccharide |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Phenol, 4,4'-bicyclo[2.2.1]hept-2-ylidenebis-](/img/structure/B154686.png)

![Phosphonic acid, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-, monobutyl ester, zinc salt (2:1)](/img/structure/B154690.png)

![7,10-Dichloro-2-methoxybenzo[b]-1,5-naphthyridine](/img/structure/B154699.png)

![2-[2-(5-Bromo-1H-indol-3-YL)ethyl]-3-[3-(1-methylethoxy)phenyl]-4-(3H)-quinazolinone](/img/structure/B154700.png)